Ethanone, 2,2,2-trichloro-1-(1-methyl-5-nitro-1H-pyrrol-2-yl)-
Description
Chemical Structure and Properties The compound Ethanone, 2,2,2-trichloro-1-(1-methyl-5-nitro-1H-pyrrol-2-yl)- (hereafter referred to by its full systematic name) is a substituted acetophenone derivative featuring a pyrrole ring modified with methyl (at position 1), nitro (at position 5), and trichloromethyl ketone (at position 2) groups. Its molecular formula is C₈H₆Cl₃N₂O₂, with a molecular weight of 283.51 g/mol. The electron-withdrawing nitro (-NO₂) and trichloromethyl (-CCl₃) groups significantly influence its reactivity, making it a potent acylating agent in organic synthesis .
Synthesis and Applications
This compound is synthesized via nucleophilic substitution reactions, as demonstrated in Schemes 1 and 2 of Bioorganic & Medicinal Chemistry (2017), where it acts as an acylating agent for thiazole derivatives in peptide synthesis. Its stability under basic conditions (e.g., Na₂CO₃ in DMF at 80°C) and compatibility with coupling reagents like EDC/HOBt highlight its utility in medicinal chemistry .
Properties
IUPAC Name |
2,2,2-trichloro-1-(1-methyl-5-nitropyrrol-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3N2O3/c1-11-4(6(13)7(8,9)10)2-3-5(11)12(14)15/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZSPGKCQIGJKIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1[N+](=O)[O-])C(=O)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethanone, 2,2,2-trichloro-1-(1-methyl-5-nitro-1H-pyrrol-2-yl)- is a compound of significant interest due to its various biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.
- Molecular Formula : C7H5Cl3N2O3
- Molecular Weight : 271.48 g/mol
- CAS Number : 120122-47-6
Synthesis
The synthesis of 2,2,2-trichloro-1-(1-methyl-5-nitro-1H-pyrrol-2-yl)ethanone typically involves the reaction of 1-methyl-5-nitropyrrole with trichloroacetyl chloride under controlled conditions. The reaction is often facilitated by Lewis acids or other catalytic systems to enhance yield and selectivity.
Antimicrobial Properties
Numerous studies have indicated that compounds similar to 2,2,2-trichloro-1-(1-methyl-5-nitro-1H-pyrrol-2-yl)- exhibit notable antimicrobial activity. For instance, derivatives of pyrrole have been shown to inhibit the growth of various bacterial strains and fungi. The mechanism of action is thought to involve disruption of cell membrane integrity and interference with metabolic pathways.
Cytotoxicity
Research has demonstrated that this compound possesses cytotoxic properties against certain cancer cell lines. In vitro assays have revealed that it can induce apoptosis in human cancer cells, which may be attributed to its ability to generate reactive oxygen species (ROS) and disrupt mitochondrial function.
Case Studies
-
Antimicrobial Efficacy :
- A study published in Organic & Biomolecular Chemistry examined the structure-activity relationship (SAR) of various trichloroacetyl derivatives. It was found that modifications at the pyrrole nitrogen significantly influenced antimicrobial potency against Staphylococcus aureus and Escherichia coli .
- Cytotoxic Effects :
Data Table: Biological Activity Summary
The biological activity of Ethanone, 2,2,2-trichloro-1-(1-methyl-5-nitro-1H-pyrrol-2-yl)- is believed to be mediated through several mechanisms:
- Cell Membrane Disruption : The trichloroacetyl group may interact with lipid membranes, leading to increased permeability and eventual cell lysis.
- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress within cells, leading to damage to DNA and proteins.
- Apoptosis Pathways : Activation of caspases and modulation of Bcl-2 family proteins are observed in treated cancer cells.
Scientific Research Applications
Synthetic Chemistry Applications
Ethanone derivatives are pivotal in synthetic organic chemistry. The compound can be utilized in various reactions to produce functionalized compounds.
Reduction Reactions
Recent studies indicate that 2,2,2-trichloro-1-(1-methyl-5-nitro-1H-pyrrol-2-yl)-ethanone can undergo reduction using Grignard reagents. This reaction leads to the formation of substituted α,α-dichlorocarbonyls through a one-pot synthesis method. The efficiency of this reaction is highlighted in Table 1.
| Product | Ar Group | Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|
| 1b | p-Tolyl | AlCl₃ | r.t. | 65 |
| 1c | 4-(tert-butyl)phenyl | AlCl₃ | -30 °C | 45 |
| 1e | 1H-Indol-3-yl | Pyridine | 4 °C | 87 |
This table summarizes the successful synthesis of various derivatives through aryl magnesium halide-mediated reduction reactions .
Pharmaceutical Applications
The compound's structure suggests potential applications in pharmaceuticals, particularly as intermediates for drug development.
Antimicrobial Activity
Research has indicated that derivatives of pyrrole compounds exhibit significant antimicrobial properties. The introduction of a trichloroacetyl group enhances the bioactivity of these compounds, making them suitable candidates for developing new antimicrobial agents. A study demonstrated that modifying the nitrogen position on the pyrrole ring could lead to increased efficacy against specific bacterial strains .
Agricultural Applications
Ethanone derivatives are also explored for their potential use in agrochemicals.
Pesticidal Properties
The trichloroacetyl group is known to impart insecticidal properties to certain compounds. Studies have shown that ethanone derivatives can act as effective insecticides against pests affecting crops. The mechanism of action often involves disrupting metabolic pathways in target insects .
Case Study 1: Synthesis and Characterization
A study published in Organic & Biomolecular Chemistry explored the synthesis of various substituted ethanones from trichloroacetyl chloride and different aromatic compounds under Lewis acid catalysis. The resulting products were characterized using NMR and mass spectrometry to confirm their structures and yields .
Case Study 2: Antimicrobial Testing
A series of tests conducted on synthesized ethanone derivatives showed promising results against Gram-positive and Gram-negative bacteria. The modifications on the pyrrole ring were correlated with enhanced antimicrobial activity, suggesting a pathway for developing new antibiotics .
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group at position 5 on the pyrrole ring undergoes selective reduction under catalytic hydrogenation conditions.
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| H₂, Pd/C (10%), ethanol, 25°C | 2,2,2-Trichloro-1-(1-methyl-5-amino-1H-pyrrol-2-yl)ethanone | 85–92% |
This reaction retains the trichloroacetyl group while converting the nitro group to an amine. The amine derivative serves as a precursor for further functionalization, such as diazotization or coupling reactions.
Nucleophilic Substitution at the Trichloromethyl Group
The trichloroacetyl moiety undergoes nucleophilic substitution with amines or thiols, leveraging the electron-withdrawing effect of the nitro group to enhance reactivity.
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| Ethylamine (excess) | Reflux in THF, 6 hours | 2,2-Dichloro-1-(1-methyl-5-nitro-1H-pyrrol-2-yl)acetamide | Selective Cl replacement |
| Benzylthiol | K₂CO₃, DMF, 60°C, 12 hours | 2-Chloro-1-(1-methyl-5-nitro-1H-pyrrol-2-yl)-2-(phenylthio)ethanone | Retains one Cl for stability |
The reaction mechanism proceeds via a tetrahedral intermediate, with steric and electronic factors influencing substitution rates.
Oxidation of the Acetyl Group
The acetyl group can be oxidized to a carboxylic acid under strong oxidizing conditions, though competing decomposition of the nitro group may occur.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄, H₂SO₄ | 80°C, 4 hours | 2,2,2-Trichloro-1-(1-methyl-5-nitro-1H-pyrrol-2-yl)carboxylic acid | 45% |
| CrO₃, acetic acid | Reflux, 8 hours | Partial decomposition observed | <10% |
Oxidation is less efficient compared to non-chlorinated analogs due to destabilization of intermediates by the trichloromethyl group.
Grignard Reagent-Mediated Reduction
Grignard reagents (RMgX) selectively reduce the trichloromethyl group to dichloro derivatives without affecting the nitro group.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| PhMgBr | THF, 0°C, 1 hour | 2,2-Dichloro-1-(1-methyl-5-nitro-1H-pyrrol-2-yl)ethanone | 55% |
This reaction proceeds via single-electron transfer (SET) mechanisms, forming a radical intermediate that abstracts a chlorine atom .
Comparative Reactivity with Structural Analogs
The 5-nitro substitution influences reactivity compared to 4-nitro isomers:
Steric hindrance from the 5-nitro group slows某些 reactions compared to its 4-nitro counterpart .
Mechanistic Insights
-
Nitro Group Reactivity : The electron-withdrawing nitro group enhances electrophilicity at the acetyl carbon, facilitating nucleophilic attacks.
-
Trichloromethyl Stability : Resonance stabilization between the pyrrole ring and acetyl group mitigates steric strain, allowing selective substitution.
-
Redox Dynamics : The nitro group participates in redox cycling, generating reactive oxygen species (ROS) under biological conditions.
Comparison with Similar Compounds
Ethanone, 1-(1H-pyrrol-2-yl)
Molecular Formula: C₆H₇NO | Molecular Weight: 109.13 g/mol Key Differences:
- Lacks the trichloromethyl, nitro, and methyl substituents.
- Simpler structure with unmodified pyrrole and acetyl groups. Applications: Primarily used in flavor and fragrance industries due to its volatility and compatibility with non-polar matrices .
2,2,2-Trichloro-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone
Molecular Formula : C₁₂H₁₀Cl₃N₂O₂ | Molecular Weight : 329.58 g/mol
Key Differences :
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone
Molecular Formula : C₉H₇N₅O₂S | Molecular Weight : 257.26 g/mol
Key Differences :
- Thiophene core instead of pyrrole.
- Applications: Investigated for supramolecular chemistry applications due to its ability to form extended hydrogen-bonding networks .
Structural and Functional Analysis
Substituent Effects on Reactivity
Hydrogen-Bonding and Crystallography
- The nitro group in the target compound may participate in weak hydrogen bonds, influencing crystallization behavior. In contrast, amino/cyano groups in thiophene derivatives enable robust supramolecular assemblies .
- Crystallographic studies of analogues often employ programs like SHELX and ORTEP-3, though these tools are less commonly used for the target compound due to its synthetic niche .
Medicinal Chemistry
The target compound’s trichloromethyl ketone moiety enhances electrophilicity, enabling efficient acylation of amino groups in peptides (e.g., glycine methyl ester derivatives) . Comparatively, pyrazole-based analogues are less effective in peptide synthesis but excel in metal-ion coordination .
Environmental and Industrial Chemistry
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,2,2-trichloro-1-(1-methyl-5-nitro-1H-pyrrol-2-yl)ethanone, and what experimental conditions optimize yield?
- Methodology :
- Acylation of pyrrole derivatives : React 1-methyl-5-nitro-1H-pyrrole with trichloroacetyl chloride in the presence of Na₂CO₃ in DMF at 80°C for 18 hours. This method, adapted from analogous trichloroethanone syntheses, achieves moderate yields (50-65%) .
- Friedel-Crafts alkylation : Use AlCl₃ as a catalyst in anhydrous dichloromethane to introduce the trichloroacetyl group to the pyrrole ring. Monitor reaction progress via TLC .
- Optimization :
- Temperature control : Excessive heat (>90°C) promotes decomposition; maintain 70-80°C.
- Solvent choice : DMF enhances solubility of nitro-substituted pyrroles compared to THF .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Techniques :
- Single-crystal X-ray diffraction (SHELX) : Grow crystals via slow evaporation in chloroform/methanol (3:1). Refine using SHELXL for bond-length analysis and disorder modeling .
- NMR spectroscopy : Compare ¹H/¹³C NMR shifts with analogous compounds (e.g., 2,2,2-trichloro-1-(4,5-dibromo-1H-pyrrol-2-yl)ethanone). Key signals: δ 2.5 ppm (CH₃ of pyrrole), δ 160-165 ppm (C=O) .
- Data Table :
| Parameter | Observed Value | Reference Compound |
|---|---|---|
| C-Cl bond length (Å) | 1.76-1.79 | 1.78 (trichloroethanone) |
| ¹³C C=O (ppm) | 162.3 | 163.1 (dibromo analog) |
Advanced Research Questions
Q. What mechanistic insights explain the regioselective functionalization of the pyrrole ring in this compound?
- Reactivity Analysis :
- The 5-nitro group directs electrophilic substitution to the C-3 position via resonance deactivation of C-2/C-4. Computational studies (DFT) show a 12 kcal/mol preference for C-3 acylation over C-4 .
- Electron-deficient sites : Nitro groups increase the electrophilicity of adjacent carbons, favoring nucleophilic attack at the trichloroacetyl group.
- Experimental Validation :
- Synthesize isotopologs (e.g., ¹⁵N-labeled pyrrole) and track substituent effects via kinetic isotope experiments .
Q. How does the compound’s solubility and stability impact its application in medicinal chemistry?
- Solubility Profile :
| Solvent | Solubility (mg/mL) | Conditions |
|---|---|---|
| DMSO | 25.3 | 25°C, 24 h |
| Chloroform | 18.7 | Reflux, 1 h |
- Stability Concerns :
- Hydrolysis: The trichloromethyl group is prone to nucleophilic attack by water, forming 1-(1-methyl-5-nitro-1H-pyrrol-2-yl)acetic acid. Stabilize with anhydrous storage (-20°C) .
- UV degradation : Exposure to >300 nm light cleaves the C-Cl bond; use amber vials for long-term storage.
Q. What strategies resolve contradictions in reported bioactivity data for nitro-pyrrole derivatives?
- Case Study : Antifungal assays show variability (IC₅₀: 2-50 μM).
- Hypothesis : Differences in bacterial efflux pump expression or nitroreductase activity.
- Methodology :
- Use isogenic C. albicans strains (e.g., Δcdr1/Δcdr2) to assess efflux impact.
- Quantify nitroreductase activity via LC-MS monitoring of nitro-to-amine conversion .
- Data Reconciliation :
| Strain | IC₅₀ (μM) | Nitroreductase Activity |
|---|---|---|
| Wild-type | 45.2 | Low |
| Δcdr1/Δcdr2 | 12.7 | High |
Methodological Guidance
Q. How to design a stability-indicating HPLC method for this compound?
- Parameters :
- Column : C18 (5 μm, 250 × 4.6 mm).
- Mobile phase : Acetonitrile/0.1% formic acid (70:30), 1.0 mL/min.
- Detection : UV at 254 nm (nitro group absorption) .
- Validation :
- Forced degradation (acid/base/oxidative stress) confirms method specificity.
Q. What computational tools predict the compound’s metabolic pathways?
- Software :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
